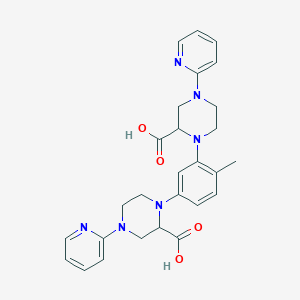
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, also known as TTP488, is a small molecule antagonist of the receptor for advanced glycation end-products (RAGE). RAGE is a multi-ligand receptor that plays a key role in the pathogenesis of various diseases, including Alzheimer's disease (AD), cancer, and diabetes. TTP488 has been shown to have potential therapeutic effects in preclinical models of these diseases.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of related compounds, including N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and N,N'-(1,2-cyclohexane-diyl)bis(pyridine-2-carboxamide), have been explored, providing insights into the molecular geometry and intermolecular interactions of similar chemical structures (Lin et al., 2001).
Catalytic and Reactive Group Applications
- N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine have been synthesized and applied as reactive groups in the creation of polymer-bound catalysts and linear epoxy polymers, indicating the potential utility of similar bis-pyridinyl-piperazine structures in catalysis and polymer chemistry (Huang et al., 2000).
Enhancement of Polymer Properties
- A pyridinyl-containing benzoxazine, structurally similar to N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, was synthesized and its curing behaviors with epoxy resins were studied. This research highlights the role of pyridinyl groups in enhancing the properties of polymers, suggesting potential applications for N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid in polymer chemistry (Lin et al., 2014).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel metal-organic complexes, indicating its utility in creating new chemical entities with potential applications in various fields such as materials science and catalysis (Lin et al., 2015).
Application in Coordination Polymers
- The related compound, 1,4-bis(4-pyridinylmethyl)piperazine, has been used to construct coordination polymers with Co(II) and Mn(II) ions, suggesting potential applications in the field of coordination chemistry and material science (Ahmad et al., 2012).
properties
IUPAC Name |
1-[3-(2-carboxy-4-pyridin-2-ylpiperazin-1-yl)-4-methylphenyl]-4-pyridin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O4/c1-19-8-9-20(32-14-12-30(17-22(32)26(34)35)24-6-2-4-10-28-24)16-21(19)33-15-13-31(18-23(33)27(36)37)25-7-3-5-11-29-25/h2-11,16,22-23H,12-15,17-18H2,1H3,(H,34,35)(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBMEMZZHGSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2C(=O)O)C3=CC=CC=N3)N4CCN(CC4C(=O)O)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)
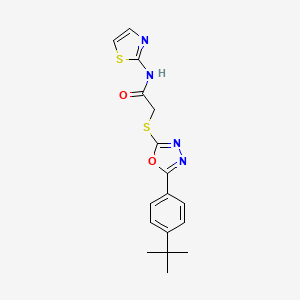
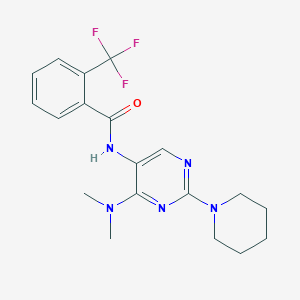
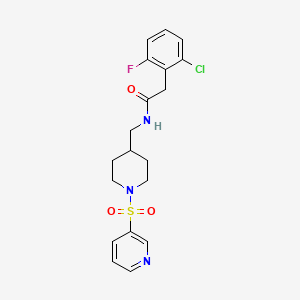
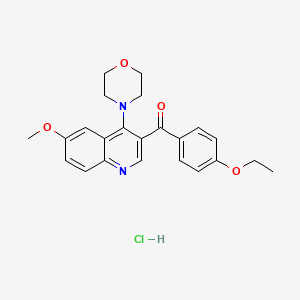
![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

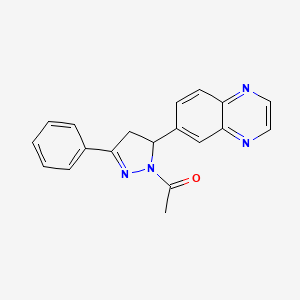
![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)